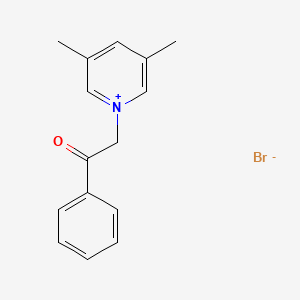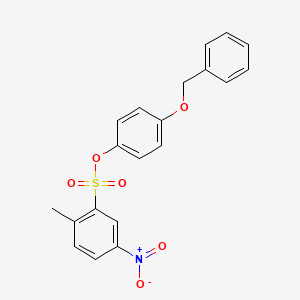![molecular formula C11H10N2O4S2 B4940054 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4940054.png)
4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. HSP90 is a molecular chaperone protein that plays a crucial role in the folding, stabilization, and activation of various oncogenic client proteins. Therefore, HSP90 inhibitors have emerged as promising anticancer agents that can selectively target cancer cells by inducing proteasomal degradation of HSP90 client proteins.
作用機序
4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors exert their anticancer effects by inhibiting the ATPase activity of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide, which is required for the stabilization and activation of various oncogenic client proteins, such as HER2, EGFR, AKT, and BCR-ABL. This leads to the degradation of these client proteins by the proteasome, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors have been shown to induce a variety of biochemical and physiological effects in cancer cells, including the induction of apoptosis, cell cycle arrest, and autophagy. Moreover, 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors have also been shown to inhibit angiogenesis, which is a critical process for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of using 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors in lab experiments is their selectivity towards cancer cells, which allows for the specific targeting of cancer cells while sparing normal cells. Moreover, 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors have also been shown to overcome drug resistance in cancer cells, which is a significant limitation of conventional chemotherapy. However, one of the limitations of using 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors is their toxicity, which can lead to adverse side effects in patients.
将来の方向性
There are several future directions for the development of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors as anticancer agents. One of the main areas of research is the identification of novel 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors with improved selectivity and reduced toxicity. Moreover, the combination of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies, is also an active area of research. Additionally, the development of biomarkers for patient selection and monitoring of treatment response is another important area of future research.
Conclusion:
In conclusion, 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide, or 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitor, is a promising anticancer agent that has shown significant potential in preclinical and clinical studies. 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors selectively target cancer cells by inhibiting the ATPase activity of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide, resulting in the degradation of oncogenic client proteins and inhibition of cancer cell growth and survival. While 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors have shown several advantages in lab experiments, their toxicity remains a significant limitation. Nonetheless, the development of novel 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors and the combination of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors with other anticancer agents hold promise for the future of cancer treatment.
合成法
The synthesis of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide involves the reaction of 2-amino-4-sulfamoylphenol with 2-chlorothiophene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by filtration and purification using column chromatography.
科学的研究の応用
4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors have been extensively studied for their potential therapeutic applications in cancer treatment. Several preclinical studies have demonstrated that 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors can induce tumor regression and sensitize cancer cells to chemotherapy and radiation therapy. Moreover, 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors have also shown promising results in clinical trials for the treatment of various types of cancers, including lung cancer, breast cancer, and melanoma.
特性
IUPAC Name |
4-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c12-11(15)10-5-7(6-18-10)19(16,17)13-8-3-1-2-4-9(8)14/h1-6,13-14H,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAMIIBUPCBXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine](/img/structure/B4939979.png)
![2-{[(2-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4939987.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940005.png)

![4-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4940012.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B4940024.png)
![1-[(4-bromophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4940038.png)
![1-(2-furyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4940060.png)
![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4940067.png)
![2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4940075.png)
![N-[4-(4-morpholinyl)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940079.png)

![2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)